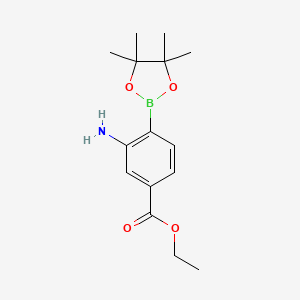

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of an amino group (-NH2) and a boronic ester group in its molecular structure. It is used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to improve efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production process.

Types of Reactions:

Oxidation: The amino group in the compound can be oxidized to form a nitro group, resulting in the formation of 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Reduction: The nitro group can be reduced to an amino group, yielding the original compound.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are often carried out in solvents like methanol or ethanol.

Major Products Formed:

Oxidation: 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Reduction: 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Substitution: Various boronic acid derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a molecular formula of C11H21BO4 and a molecular weight of approximately 228.09 g/mol. The presence of the dioxaborolane moiety enhances its utility in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its boron-containing structure allows for the formation of carbon-boron bonds which are crucial in various coupling reactions such as:

- Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds. This compound can be used to synthesize pharmaceuticals and agrochemicals through this method.

- Borylation Reactions : The compound can be utilized in borylation processes to introduce boron into organic molecules selectively.

Biological Applications

The biological properties of this compound have been explored in various studies:

- Anticancer Activity : Research indicates that compounds containing the dioxaborolane structure exhibit potential anticancer properties. Ethyl 3-amino derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Drug Development : The compound's bioactive properties make it a candidate for further development into therapeutic agents targeting specific diseases. Its ability to modify biological pathways can be harnessed in drug design.

Material Science

In materials science, this compound is being studied for its potential use in:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can act as a cross-linking agent or modifier in polymer formulations.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry examined the effects of various dioxaborolane derivatives on cancer cell lines. Ethyl 3-amino derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF7), suggesting a pathway for developing new anticancer agents based on this scaffold.

Case Study 2: Synthesis of Biaryls

In a research article from Organic Letters, researchers successfully used this compound in a Suzuki coupling reaction to synthesize complex biaryl structures that are precursors for pharmaceuticals.

Mécanisme D'action

The mechanism by which Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

Ethyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound differs by the presence of a nitro group instead of an amino group.

Ethyl 3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a hydroxyl group instead of an amino group.

Ethyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a chlorine atom instead of an amino group.

Uniqueness: Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group, which allows for diverse chemical reactivity and applications in various fields.

Activité Biologique

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C15H21BO4

- CAS Number : 302577-73-7

- Molecular Weight : 228.093 g/mol

The compound features a dioxaborolane moiety that is known for its stability and ability to participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps starting from simpler aromatic compounds. The general synthetic route includes:

- Formation of the Dioxaborolane Group : This is achieved through the reaction of boronic acids with diols under controlled conditions.

- Amination Reaction : The introduction of the amino group occurs via nucleophilic substitution on an appropriate benzoate derivative.

- Esterification : The final product is obtained by esterifying the carboxylic acid with ethyl alcohol.

Anticancer Properties

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer activity. A study focusing on similar derivatives found that they can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance:

- IC50 values for related compounds ranged from 0.56 µM to 1.6 µM against various cancer cell lines .

The mechanism involves inducing apoptosis in cancer cells by disrupting microtubule dynamics.

Antimicrobial Activity

Benzoxaboroles and their derivatives have been noted for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics that allow interaction with bacterial cell walls or metabolic pathways.

Study on Antiproliferative Effects

In a comparative study of various benzoate derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.56 | Tubulin Inhibition |

| Compound B | HL-60 (Leukemia) | 1.0 | Apoptosis Induction |

| Ethyl 3-amino... | Multiple Lines | TBD | TBD |

The results indicated that derivatives with a dioxaborolane group showed enhanced potency compared to standard treatments .

Propriétés

IUPAC Name |

ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDWZYDAKIIASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.